3,4-Dihydro-2H-pyran-2-carboxamide

Thermal stability Process chemistry High-temperature synthesis

3,4-Dihydro-2H-pyran-2-carboxamide (CAS 49831-28-9) is a heterocyclic small molecule (C₆H₉NO₂, MW 127.14 g/mol) belonging to the dihydropyran class of partially hydrogenated six-membered oxygen heterocycles. It features a 3,4-dihydro-2H-pyran ring bearing a primary carboxamide substituent at the 2-position.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 49831-28-9
Cat. No. B15211026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyran-2-carboxamide
CAS49831-28-9
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC(OC=C1)C(=O)N
InChIInChI=1S/C6H9NO2/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2,(H2,7,8)
InChIKeyARLWMQMHHIPRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyran-2-carboxamide (CAS 49831-28-9): A Heterocyclic Carboxamide Building Block for Medicinal Chemistry and Organic Synthesis


3,4-Dihydro-2H-pyran-2-carboxamide (CAS 49831-28-9) is a heterocyclic small molecule (C₆H₉NO₂, MW 127.14 g/mol) belonging to the dihydropyran class of partially hydrogenated six-membered oxygen heterocycles. It features a 3,4-dihydro-2H-pyran ring bearing a primary carboxamide substituent at the 2-position . The dihydropyran scaffold is a core structural motif found in various natural products and biologically active compounds, and dihydropyrancarboxamides as a compound class have been validated in diversity-oriented synthesis libraries and as pharmacological probes targeting proliferative diseases and viral sialidases [1][2].

Why 3,4-Dihydro-2H-pyran-2-carboxamide Cannot Be Casually Substituted: Structural Determinants That Drive Functional Differentiation


Within the dihydropyran family, seemingly minor structural variations—carboxamide vs. carboxylic acid at the 2-position, unsaturation vs. saturation of the ring, or regioisomeric placement of the carboxamide group—produce substantial differences in physicochemical properties, synthetic reactivity, and biological recognition. The primary carboxamide functionality confers a distinct hydrogen-bonding donor/acceptor profile (PSA 52.32 Ų) compared to the carboxylic acid analog (PSA 46.53 Ų), while the C5–C6 olefinic bond preserves a reactive handle for downstream functionalization that is absent in the fully saturated tetrahydropyran-2-carboxamide . Moreover, the 2-position carboxamide is synthetically accessed via different routes than the 4-carboxamide regioisomer, which requires specialized TCNE–ketone–aldehyde condensation chemistry [1]. These differences are not interchangeable in rational design; selecting the wrong analog can alter thermal stability margins by over 50°C in boiling point, shift lipophilicity (ΔLogP ~0.1), and eliminate the olefinic moiety required for subsequent transformations.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-pyran-2-carboxamide vs. Closest Analogs


Thermal Stability: Boiling Point and Flash Point Differentiation vs. 3,4-Dihydro-2H-pyran-2-carboxylic Acid

3,4-Dihydro-2H-pyran-2-carboxamide exhibits substantially higher thermal stability than its closest structural analog, 3,4-dihydro-2H-pyran-2-carboxylic acid (CAS 34201-01-9). The carboxamide's computed boiling point at 760 mmHg is 328.6°C, compared to 278.3°C for the carboxylic acid—a difference of +50.3°C. The flash point differential is even more pronounced: 210.3°C for the carboxamide vs. 122.5°C for the acid (Δ +87.8°C) . These differences are attributable to the stronger intermolecular hydrogen-bonding network of the primary amide relative to the carboxylic acid dimer motif. For comparison, the parent 3,4-dihydro-2H-pyran (DHP, CAS 110-87-2) boils at only 86°C with a flash point of −15°C, and the saturated tetrahydro-2H-pyran-2-carboxamide boils at 312.1°C with a flash point of 191.2°C, placing the target compound at the highest thermal stability within this analog series .

Thermal stability Process chemistry High-temperature synthesis

Hydrogen-Bonding Capacity and Polar Surface Area Differentiation vs. Carboxylic Acid Analog

The primary carboxamide group of 3,4-dihydro-2H-pyran-2-carboxamide confers a computed polar surface area (PSA) of 52.32 Ų, compared to 46.53 Ų for the corresponding carboxylic acid analog . This ΔPSA of +5.79 Ų reflects the amide's capacity to act simultaneously as a hydrogen-bond donor (NH₂) and acceptor (C=O), whereas the carboxylic acid presents a different H-bond geometry dominated by the OH donor and carbonyl acceptor. In drug design contexts, PSA values below 60–70 Ų are generally associated with favorable passive membrane permeability, while values above 140 Ų predict poor oral absorption. The carboxamide's PSA of 52.32 Ų places it in a favorable permeability window while providing differentiated H-bonding pharmacophore features compared to the acid [1]. Additionally, the carboxamide LogP of 0.865 is marginally higher than that of the acid (LogP 0.764; ΔLogP +0.101), indicating slightly greater lipophilicity that may enhance membrane partitioning without violating Lipinski's Rule of 5.

Drug-likeness Permeability Molecular recognition

Olefinic Synthetic Handle: Unsaturation-Enabled Downstream Functionalization vs. Saturated Tetrahydropyran-2-carboxamide

A key structural feature differentiating 3,4-dihydro-2H-pyran-2-carboxamide from its fully saturated analog (tetrahydro-2H-pyran-2-carboxamide) is the presence of the C5–C6 endocyclic double bond. This olefinic moiety serves as a reactive functional handle enabling a suite of downstream transformations—including catalytic hydrogenation to the saturated analog, epoxidation, dihydroxylation, halohydrin formation, and cycloaddition reactions—that are fundamentally inaccessible to the saturated THP-2-carboxamide [1]. The synthetic significance of this unsaturation is demonstrated in the wider dihydropyran literature: dihydropyran systems can be converted to tetrasubstituted tetrahydropyrans with high stereocontrol via Heck/Saegusa–Ito cascade sequences followed by homogeneous or heterogeneous hydrogenation, a strategic flexibility not available when starting from the saturated scaffold [2]. Conversely, when the olefin is not required (e.g., when only the amide functionality is being exploited), the saturated THP-2-carboxamide may be preferred for its lack of alkene-related side reactivity. The target compound thus occupies a strategic middle ground: it retains the olefin for diversification while presenting the carboxamide for target engagement.

Synthetic versatility Scaffold diversification Library synthesis

Regioisomeric Specificity: 2-Carboxamide vs. 4-Carboxamide and 5-Carboxamide Dihydropyran Derivatives

The position of the carboxamide group on the dihydropyran ring is a critical determinant of both synthetic accessibility and biological recognition. 3,4-Dihydro-2H-pyran-2-carboxamide bears the amide at the 2-position, adjacent to the ring oxygen. The 4-carboxamide regioisomer (3,4-dihydro-2H-pyran-4-carboxamide) is accessed through a fundamentally different synthetic route: a multistep sequence involving 4-oxoalkane-1,1,2,2-tetracarbonitriles (TCNE–ketone adducts) reacting with aldehydes under acidic conditions, proceeding through an unusual regiospecific quasi-hydrolysis of a cyano group [1]. The Ievlev group noted that 'the synthesis of 3,4-dihydro-2H-pyrans with a carboxamide group is a not sufficiently explored area,' underscoring that the 2-carboxamide regioisomer is not trivially interchangeable with the 4-carboxamide in synthetic planning [1]. Meanwhile, 3,4-dihydro-2H-pyran-5-carboxamide derivatives are found in agrochemical fungicides such as pyracarbolid (6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide), demonstrating that different regioisomers populate distinct chemical biology and application spaces . The 2-carboxamide position places the amide in a unique electronic environment (adjacent to the ring oxygen), which influences both the amide's reactivity (e.g., toward nucleophilic acyl substitution) and its conformational preferences in target binding.

Regioselectivity Synthetic accessibility Structure–activity relationships

Biological Precedent: Dihydropyrancarboxamide Scaffold Validation in Sialidase Inhibition and Proliferative Disease Targeting

While direct biological activity data for the unsubstituted 3,4-dihydro-2H-pyran-2-carboxamide itself is not publicly available, the dihydropyrancarboxamide scaffold class has strong biological validation. The Schreiber laboratory established enantioselective synthetic routes to encoded, spatially segregated libraries of 4,320 dihydropyrancarboxamides for diversity-oriented synthesis and chemical genetics screening, demonstrating the scaffold's compatibility with biological media and long-term stability [1]. In the antiviral space, 4-amino-4H-pyran-6-carboxamides related to zanamivir achieved influenza virus sialidase inhibition with IC₅₀ values as low as 2 nM (PDB 1bji) and 3.6 μM (PDB 1a4q), with crystallographic confirmation of binding mode [2][3]. The 4-guanidino-4H-pyran-6-carboxamide series showed good antiviral activity in a mouse efficacy model of influenza A infection when administered intranasally [4]. Although these are more highly functionalized analogs (4-amino/4-guanidino substitutions on a 4H-pyran-6-carboxamide core rather than a 3,4-dihydro-2H-pyran-2-carboxamide), they establish the broader pharmacophoric validity of the pyran-carboxamide scaffold. 3,4-Dihydro-2H-pyran-2-carboxamide can serve as a minimalist core building block for constructing such functionalized libraries. Additionally, dihydropyran-3-carboxamide derivatives have demonstrated in vitro anti-inflammatory activity [5], further supporting the scaffold's biological relevance across therapeutic areas.

Kinase inhibition Antiviral Chemical genetics

Best-Fit Research and Industrial Application Scenarios for 3,4-Dihydro-2H-pyran-2-carboxamide Based on Quantitative Differentiation Evidence


High-Temperature Synthetic Sequences Requiring Thermal Stability Beyond Carboxylic Acid or DHP Capabilities

In multi-step synthetic routes involving high-temperature amide couplings, microwave-assisted reactions, or distillative workups, 3,4-dihydro-2H-pyran-2-carboxamide is the preferred dihydropyran building block. Its computed boiling point of 328.6°C and flash point of 210.3°C provide a thermal operating window that exceeds the carboxylic acid analog by approximately 50°C in boiling point and 88°C in flash point, and dwarfs that of the parent DHP (BP 86°C, flash −15°C) . This thermal robustness is critical for process chemistry applications where the building block must survive aggressive conditions without decomposition or premature volatilization, such as in the final amide coupling step of an HIV integrase inhibitor synthesis that proceeds via 3,4-dihydro-2H-pyran-derived intermediates [1].

Medicinal Chemistry Fragment-Based Drug Design Exploiting the Carboxamide H-Bond Pharmacophore

For fragment-based drug discovery programs requiring a low-molecular-weight (127.14 Da) heterocyclic core with a primary carboxamide H-bond donor/acceptor motif, 3,4-dihydro-2H-pyran-2-carboxamide offers a PSA of 52.32 Ų and LogP of 0.86—a favorable permeability/lipophilicity profile . Compared to the carboxylic acid analog (PSA 46.53 Ų, LogP 0.76), the amide provides a superior peptide-bond mimetic for engaging kinase hinge regions, sialidase active sites, or protease backbone recognition elements, as evidenced by the nanomolar sialidase inhibition achieved by structurally related pyran-carboxamides [1].

Diversity-Oriented Synthesis Libraries Using the Olefinic Handle for Scaffold Diversification

When building encoded compound libraries for chemical genetics screening, 3,4-dihydro-2H-pyran-2-carboxamide provides a single building block that can be elaborated into multiple distinct chemotypes via the C5–C6 olefin. Hydrogenation yields the saturated THP-2-carboxamide; epoxidation/dihydroxylation introduces additional stereocenters; and cycloaddition reactions construct fused bicyclic systems [1]. This scaffold diversification capability is unavailable from the saturated analog and mirrors the successful Schreiber laboratory strategy that generated 4,320 dihydropyrancarboxamides for systematic biological space exploration [2].

Agrochemical Lead Development: Scaffold for Pyracarbolid-Type Fungicide Analogs

3,4-Dihydro-2H-pyran-2-carboxamide can serve as a starting point for the synthesis of novel agrochemical candidates by altering the carboxamide regioisomeric position relative to commercial fungicides like pyracarbolid (a 5-carboxamide dihydropyran). The 2-carboxamide regioisomer places the amide in a distinct electronic environment (adjacent to ring oxygen), potentially yielding differentiated spectrum-of-activity profiles against fungal pathogens. Commercial dihydropyran carboxamide compounds have established precedent as pest control agents, and the 2-carboxamide regioisomer offers an underexplored vector for expanding this chemical space [3].

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